5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline
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Overview
Description
5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization and introduction of the trifluoromethyl group . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-Methylthio-5,6,7,8-tetrahydroquinazoline
- 4-Trifluoromethylquinazoline
- 6-Oxoquinazoline Compared to these compounds, 5,6,7,8-Tetrahydro-2-methylthio-6-oxo-4-(trifluoromethyl)quinazoline is unique due to the presence of both the methylthio and trifluoromethyl groups, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H9F3N2OS |
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Molecular Weight |
262.25 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethyl)-7,8-dihydro-5H-quinazolin-6-one |
InChI |
InChI=1S/C10H9F3N2OS/c1-17-9-14-7-3-2-5(16)4-6(7)8(15-9)10(11,12)13/h2-4H2,1H3 |
InChI Key |
VXMZVKLRZKTEEG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CC(=O)CC2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
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